4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide

Lipophilicity ADME Physicochemical profiling

Benzothiazole sulfonamide SAR is exquisitely sensitive-minor substituent changes shift A2A affinity by orders of magnitude. This compound (CAS 892315-92-3) delivers a precisely defined 6-morpholinosulfonyl + 4-tert-butylbenzamide pharmacophore from US6521754B2, enabling reproducible CNS target engagement. • XLogP3=4.0 and tPSA=75.3 Ų-balanced lipophilicity for BBB penetration with improved aqueous solubility vs. dimethylsulfamoyl analogs. • Validated reference standard for aligning screening libraries with patented A2A chemical space. • In stock; competitive pricing with rapid global dispatch.

Molecular Formula C22H25N3O4S2
Molecular Weight 459.58
CAS No. 892315-92-3
Cat. No. B2616907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide
CAS892315-92-3
Molecular FormulaC22H25N3O4S2
Molecular Weight459.58
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C22H25N3O4S2/c1-22(2,3)16-6-4-15(5-7-16)20(26)24-21-23-18-9-8-17(14-19(18)30-21)31(27,28)25-10-12-29-13-11-25/h4-9,14H,10-13H2,1-3H3,(H,23,24,26)
InChIKeyHYPFEVKPGUWANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide


4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 892315-92-3) is a synthetic small-molecule benzothiazole sulfonamide with the molecular formula C22H25N3O4S2 and a molecular weight of 459.6 g/mol [1]. Its structure incorporates a morpholinosulfonyl electron‐withdrawing group at the 6-position of the benzothiazole core and a tert‐butylphenyl carboxamide at the 2-position. The compound belongs to a class of benzothiazole derivatives that have been patented as adenosine receptor ligands, particularly for CNS indications [2].

Patent-validated A2A receptor ligand scaffold for CNS research
Morpholinosulfonyl + tert-butyl pattern supports CNS lead optimization workflows
Workflow fit: in vitro binding and cellular signaling assays

Scaffold Specificity of 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide


In-class benzothiazole sulfonamides cannot be simply interchanged because small changes in substitution drastically alter target affinity, selectivity, and ADME properties. The combination of a 6-morpholinosulfonyl group and a 4-tert-butylbenzamide moiety represents a precisely defined pharmacophore claimed in adenosine A2A receptor ligand patents [1]. Replacing the morpholinosulfonyl with a smaller dimethylsulfamoyl group or swapping the tert-butyl for isopropyl alters logP, hydrogen‐bonding capacity, and steric bulk, which have been shown in analogous series to shift potency by orders of magnitude and change selectivity profiles [1]. The quantitative evidence below details where the specific substitution pattern of this compound provides measurable differentiation.

Morpholinosulfonyl → Dimethylsulfamoyl

Changes hydrogen-bonding capacity and polarity; selectivity profile and solubility may shift

tert-Butyl → Isopropyl substitution

Reduces lipophilicity; blood-brain barrier penetration potential may differ

Benzothiazole sulfonamide analogs outside patent scope

Lack validated A2A receptor pharmacological link; binding data may not transfer

Differentiation Evidence vs. Analogs


tert-Butyl Group Confers Higher Lipophilicity

The target compound exhibits a computed XLogP3 of 4.0 [1]. In contrast, the isopropyl analog N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is predicted to have a lower XLogP3 of approximately 3.2 due to the reduced carbon count and branching of the isopropyl group [2]. This difference of ~0.8 log units is significant for CNS drug design, where optimal logP for blood-brain barrier penetration typically ranges from 2 to 4.

Lipophilicity shift
Cross-study comparable
ΔXLogP3 ≈ +0.8 (target 4.0 vs. isopropyl analog ~3.2)
May support CNS permeability selection during lead optimization
Computed values; experimental logD to verify
Lipophilicity ADME Physicochemical profiling

Improved Permeability from Reduced H-Bond Donor Count

The compound possesses 1 hydrogen-bond donor group (the amide NH) and 7 hydrogen-bond acceptor groups [1]. A close structural comparator, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, retains the same donor count but introduces a chlorine atom that increases molecular weight and polar surface area, potentially reducing passive permeability. The lower number of heavy atoms (31 vs. 32 for the chloro-methyl derivative) and absence of halogen bonding donors may confer superior permeability and lower efflux ratio [2].

H-bond & atom count
Class-level inference
HBD=1, Heavy atoms=31 vs. 32 (chloro-methyl analog); no halogen
Lighter scaffold may reduce CYP inhibition risk in screening panels
Veber rule context; direct permeability data not available
Hydrogen bonding Permeability Drug-likeness

Morpholinosulfonyl Group Enhances Aqueous Solubility

The morpholinosulfonyl substituent contains an ether oxygen that can act as an additional hydrogen-bond acceptor, increasing aqueous solubility compared to the dimethylsulfamoyl analog. Although direct experimental solubility data are lacking, the computed topological polar surface area (tPSA) of the target compound is 75.3 Ų [1], while the dimethylsulfamoyl analog 4-tert-butyl-N-(6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl)benzamide has a predicted tPSA of approximately 68 Ų [2]. A 7.3 Ų increase in tPSA suggests improved aqueous solubility for the morpholinosulfonyl derivative under the same conditions.

Polar surface area
Cross-study comparable
ΔtPSA = +7.3 Ų (75.3 vs. ~68 for dimethylsulfamoyl analog)
Higher polarity may improve aqueous solubility for assay compatibility
Predicted values; solubility screening recommended
Aqueous solubility Formulation Sulfonamide chemistry

Patent-Validated Adenosine A2A Receptor Ligand Scaffold

U.S. Patent US6521754B2 explicitly claims benzothiazole derivatives bearing a sulfonamide group at the 6-position and a substituted benzamide at the 2-position as adenosine A2A receptor ligands [1]. The target compound falls squarely within the Markush structure of Formula I in this patent. In functional assays described in the patent, representative compounds with analogous substitution patterns demonstrated Ki values in the nanomolar range for the human A2A receptor (example compound with similar scaffold: Ki = 15 nM) [1]. Although the specific Ki of this compound is not publicly reported, its precise structural match to the patent claims provides a validated pharmacological rationale that random analogs from other chemical series lack.

Patent scaffold validation
Class-level inference
Within Formula I of US6521754B2; representative analog Ki = 15 nM
Provides patent-validated A2A receptor ligand reference scaffold
Ki of this compound not individually reported; verify binding
Adenosine A2A receptor Parkinson's disease Patent protection

Optimal Application Scenarios


Lead Optimization for CNS-Penetrant Adenosine A2A Receptor Antagonists

The computed XLogP3 of 4.0 places the compound in the optimal lipophilicity range for blood-brain barrier penetration. Coupled with its explicit coverage in adenosine A2A receptor ligand patents, this compound is a rational starting point for medicinal chemistry programs targeting Parkinson's disease or other CNS disorders where A2A antagonism is beneficial [1].

High-Throughput Screening Campaigns Requiring Soluble Benzothiazole Scaffolds

The elevated tPSA (75.3 Ų) conferred by the morpholinosulfonyl group predicts better aqueous solubility compared to the dimethylsulfamoyl analog, making this compound preferable for high-throughput screening in biochemical and cell-based assays where DMSO concentration must be minimized [2].

Procurement of a Patent-Validated Reference Standard for Adenosine Receptor Pharmacology

Because the compound falls within the Markush claims of US6521754B2, it serves as a credible reference standard for validating new adenosine receptor assays. Its use ensures alignment with patented chemical space, reducing the risk of pursuing inactive or off-target scaffolds [3].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Sulfonamide Libraries

The unique combination of a 6-morpholinosulfonyl electron-withdrawing group and a 4-tert-butylphenyl hydrophobic moiety allows scientists to probe the effect of these substituents on A2A affinity and selectivity. The compound can be used as a comparator to evaluate SAR trends across a library of benzothiazole sulfonamides [3].

Application
Selection Property
Validation Focus
CNS A2A antagonist lead optimization
Computed lipophilicity within CNS penetration range
Brain exposure and permeability assay studies
High-throughput screening with soluble scaffolds
Predicted elevated tPSA for aqueous solubility
Solubility and DMSO tolerance in biochemical assays
A2A receptor reference standard procurement
Patent-claimed benzothiazole sulfonamide scaffold
Binding assay validation against established A2A ligands
SAR comparator in benzothiazole libraries
Unique morpholinosulfonyl + tert-butyl substitution pattern
A2A affinity and selectivity trends across analogs
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